2,4,7,8,9-Penta-O-acetyl N-acetylneuraminic acid
Overview
Description
2,4,7,8,9-Penta-O-acetyl N-acetylneuraminic acid is a derivative of N-acetylneuraminic acid, commonly known as sialic acid. This compound is often used in biochemical and pharmaceutical research due to its role in various biological processes. N-acetylneuraminic acid is a key component of glycoproteins and glycolipids, which are essential for cell-cell interactions, signaling, and microbial pathogenesis.
Mechanism of Action
Target of Action
2,4,7,8,9-Penta-O-acetyl N-acetylneuraminic acid is a versatile acetylated neuraminic acid or sialic acid derivative . It is often present as the terminal sugar of glycoproteins . This compound holds significant importance for the targeted management of various ailments including cancer and viral infections .
Mode of Action
It is known that it interacts with its targets, which are primarily glycoproteins, and induces changes in their structure and function .
Biochemical Pathways
Given its role as a sialic acid derivative, it is likely involved in the modulation of sialylated glycoproteins, which play crucial roles in various biological processes, including cell-cell interaction, immune response, and pathogen invasion .
Result of Action
It is known to be important for the targeted management of various ailments, including cancer and viral infections . Its role as a sialic acid derivative suggests it may modulate the function of sialylated glycoproteins, potentially affecting a wide range of cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,7,8,9-Penta-O-acetyl N-acetylneuraminic acid typically involves the acetylation of N-acetylneuraminic acid. The process includes the use of acetic anhydride and a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acetyl groups. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures until the reaction is complete .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as crystallization or chromatography to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
2,4,7,8,9-Penta-O-acetyl N-acetylneuraminic acid can undergo various chemical reactions, including:
Hydrolysis: The acetyl groups can be hydrolyzed under acidic or basic conditions to yield N-acetylneuraminic acid.
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, water.
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Major Products
Hydrolysis: N-acetylneuraminic acid.
Oxidation: Various oxidized derivatives depending on the conditions.
Reduction: Reduced forms of the compound, often leading to the removal of acetyl groups.
Scientific Research Applications
2,4,7,8,9-Penta-O-acetyl N-acetylneuraminic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its role in cell-cell interactions and microbial pathogenesis.
Medicine: Investigated for its potential in drug development, particularly in targeting viral infections and cancer.
Industry: Utilized in the production of glycoproteins and glycolipids for various applications.
Comparison with Similar Compounds
Similar Compounds
N-acetylneuraminic acid: The parent compound, which lacks the acetyl groups.
Methyl 2,4,7,8,9-penta-O-acetyl-N-acetylneuraminate: A methyl ester derivative with similar properties.
Uniqueness
2,4,7,8,9-Penta-O-acetyl N-acetylneuraminic acid is unique due to its multiple acetyl groups, which enhance its stability and solubility. These properties make it more suitable for certain biochemical applications compared to its non-acetylated counterparts .
Properties
IUPAC Name |
(2R,4S,5R,6R)-5-acetamido-2,4-diacetyloxy-6-[(1S,2R)-1,2,3-triacetyloxypropyl]oxane-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29NO14/c1-9(23)22-17-15(32-11(3)25)7-21(20(29)30,35-14(6)28)36-19(17)18(34-13(5)27)16(33-12(4)26)8-31-10(2)24/h15-19H,7-8H2,1-6H3,(H,22,23)(H,29,30)/t15-,16+,17+,18+,19+,21-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYVACZVKCHHJHJ-JSNLTNBWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(CC(OC1C(C(COC(=O)C)OC(=O)C)OC(=O)C)(C(=O)O)OC(=O)C)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H](C[C@](O[C@H]1[C@@H]([C@@H](COC(=O)C)OC(=O)C)OC(=O)C)(C(=O)O)OC(=O)C)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29NO14 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50456018 | |
Record name | 2,4,7,8,9-Penta-O-acetyl N-acetylneuraminic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50456018 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
519.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4887-11-0 | |
Record name | 2,4,7,8,9-Penta-O-acetyl N-acetylneuraminic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50456018 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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